Cas no 320337-13-1 (Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro-)

Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro-, is a brominated and nitrated aromatic compound featuring a 3-fluorobenzyl ether substituent. This structurally complex molecule is of interest in synthetic organic chemistry due to its potential as an intermediate in pharmaceutical and agrochemical applications. The presence of bromine and nitro groups offers reactivity for further functionalization, while the fluorinated benzyl moiety may enhance metabolic stability in bioactive compounds. Its well-defined structure allows for precise modifications in multi-step syntheses. The compound’s purity and stability under controlled conditions make it suitable for research requiring high specificity in electrophilic aromatic substitution or nucleophilic displacement reactions.
Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro- structure
320337-13-1 structure
Product Name:Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro-
CAS No:320337-13-1
MF:C13H9BrFNO3
MW:326.117866277695
CID:1453510
PubChem ID:21874800
Update Time:2025-05-24

Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro-
    • 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
    • SCHEMBL143578
    • 320337-13-1
    • A1-17263
    • 1-((2-bromo-4-nitrophenoxy)methyl)-3-fluorobenzene
    • DB-392659
    • 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene
    • DTXSID20619234
    • QBIJGTJINDCJJI-UHFFFAOYSA-N
    • 2-Bromo-1-((3-fluorobenzyl)oxy)-4-nitrobenzene
    • Inchi: 1S/C13H9BrFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2
    • InChI Key: QBIJGTJINDCJJI-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1OCC1C=CC=C(C=1)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 324.97497
  • Monoisotopic Mass: 324.97498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37

Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AY92046-5g
Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro-
320337-13-1 95%
5g
$1151.00 2024-04-20

Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro- Related Literature

Additional information on Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro-

Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro

Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro (CAS No. 320337-13-1) is a complex organic compound with a unique structure that combines bromine, fluorine, and nitro groups on a benzene ring. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its potential applications in drug design and advanced materials. The molecule's structure is characterized by a benzene ring with substituents at positions 1, 2, and 4. The substituents include a bromine atom at position 2, a nitro group at position 4, and a (3-fluorophenyl)methoxy group at position 1. These functional groups contribute to the compound's reactivity, stability, and electronic properties.

The synthesis of Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro involves a multi-step process that typically begins with the nitration of bromobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and improving yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.

One of the most promising applications of this compound is in the field of medicinal chemistry. The presence of the nitro group and bromine atom makes it an attractive candidate for designing bioactive molecules with potential anti-inflammatory or anticancer properties. Recent studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for drug development.

In addition to its pharmaceutical applications, Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro has shown promise in materials science. Its electronic properties make it a suitable candidate for use in organic semiconductors and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers on various substrates, which could be utilized in the development of high-performance electronic materials.

The environmental impact of this compound is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure safe handling and disposal. Preliminary results indicate that the compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment.

Overall, Benzene, 2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitro (CAS No. 320337-13-1) represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in medicine and materials science.

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